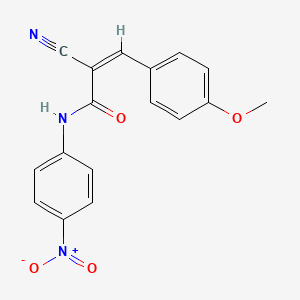

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide

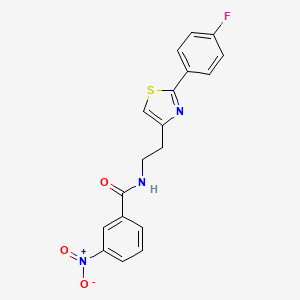

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

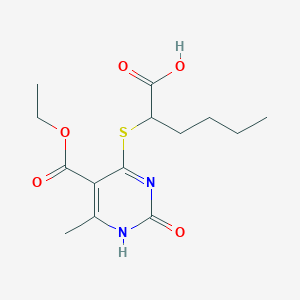

Molecular Structure Analysis

The molecular structure of “(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be recorded and analyzed. The vibrational wavenumbers of the structure can be computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Acrylamide derivatives like (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide have been studied for their potential as corrosion inhibitors. Research indicates these compounds can be effective in preventing corrosion of metals in acidic solutions. For instance, certain acrylamide derivatives have shown high efficiency in inhibiting the corrosion of copper in nitric acid solutions, highlighting their potential use in industrial applications to protect metals from corrosion (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Some acrylamide derivatives exhibit mechanofluorochromic properties, meaning they change color upon mechanical stimulation. This property can be useful in developing materials for sensors or displays. The structure and stacking mode of the molecules play a critical role in these properties, as demonstrated by certain 3-aryl-2-cyano acrylamide derivatives (Song et al., 2015).

Synthesis and Characterization of Derivatives

Extensive research has been conducted on the synthesis and characterization of various acrylamide derivatives. These studies provide valuable information about the chemical structure and potential applications of these compounds. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized, with some showing cytotoxic activity against certain cancer cell lines (Hassan et al., 2014).

Cytotoxicity and Antiproliferative Activity

Several studies have evaluated the cytotoxic and antiproliferative activities of acrylamide derivatives, particularly against various cancer cell lines. This research is crucial for the potential development of new anticancer agents. For instance, certain 2-phenyacrylnitriles have been identified as potent broad-spectrum cytotoxic agents, emphasizing the significance of the cyanide moiety in their structure (Tarleton et al., 2012).

Propiedades

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-24-16-8-2-12(3-9-16)10-13(11-18)17(21)19-14-4-6-15(7-5-14)20(22)23/h2-10H,1H3,(H,19,21)/b13-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWDKZHVDWOBJN-RAXLEYEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)